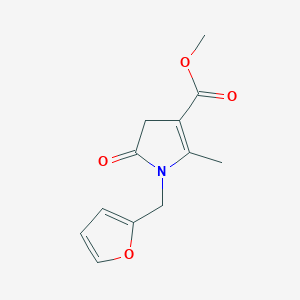

methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

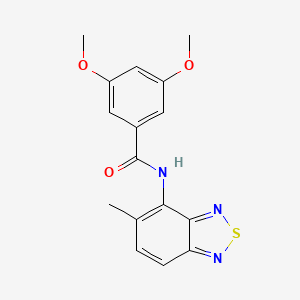

Methyl 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate belongs to a class of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules. The structural flexibility of pyrrolidin-2-ones, to which this compound is related, allows for various substituents, making it significant for synthesizing new medicinal molecules with enhanced biological activities (Rubtsova et al., 2020).

Synthesis Analysis

The synthesis of related pyrrolidin-2-ones involves the reaction of methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols, indicating a versatile method for introducing different substituents at key positions of the molecule. This synthesis pathway highlights the importance of controlling the reaction conditions to obtain the desired derivatives with potential biological activity (Rubtsova et al., 2020).

Molecular Structure Analysis

The structure of these compounds, including this compound, is confirmed using 1H NMR spectroscopy and IR spectrometry. These techniques show characteristic peaks and bands corresponding to the various functional groups present, including alcoholic and enol hydroxyls, amide, and ketone groups, proving the successful synthesis of these derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

The reactivity of these compounds toward different chemical reagents indicates a broad spectrum of possible modifications and derivatizations. For instance, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones demonstrate the potential for generating complex heterocyclic structures, showing the versatile chemical reactivity of this class of compounds (Bannikova et al., 2004).

科学的研究の応用

Regiospecific C-acylation of Pyrroles and Indoles

Research demonstrates the utility of N-acylbenzotriazoles for the regiospecific C-acylation of pyrroles and indoles, producing 2-acylpyrroles and 3-acylated derivatives in good yields. This method highlights the importance of such compounds in regioselective synthesis, especially when acid chlorides are not readily available or suitable for use (Katritzky et al., 2003).

Synthesis of Pyrrolin-2-ones Derivatives

Another study focused on synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, showcasing the compound's relevance in developing new medicinal molecules with enhanced biological activity. This work emphasizes the compound's role in the synthesis of non-aromatic heterocyclic compounds found in many natural products and biologically active molecules (Rubtsova et al., 2020).

Derivatives of Furo[3,2-b]pyrrole

Derivatives of furo[3,2-b]pyrrole, prepared via thermolysis of corresponding methyl 2-azido-3-(R1,R2-substituted-2-furyl)propenoates, further illustrate the diverse synthetic applications of such compounds. These derivatives have potential applications in material science and pharmaceuticals due to their unique structural features (Krutošíková et al., 1994).

Maillard Reaction Pathway Elucidation

The formation pathway of red 1H-pyrrol-3(2H)-one during the Maillard reaction of furan-2-carboxaldehyde and L-alanine was elucidated using site-specific 13C enrichment and NMR spectroscopy. This research offers insights into the formation of colored Maillard reaction products, crucial for understanding food chemistry and developing new food flavors (Hofmann, 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 1-(furan-2-ylmethyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8-10(12(15)16-2)6-11(14)13(8)7-9-4-3-5-17-9/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYYJPNLHIOQDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)N1CC2=CC=CO2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B5505758.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)